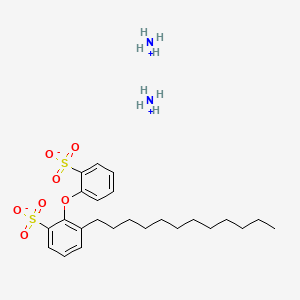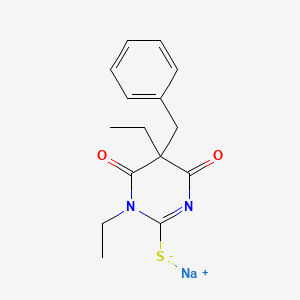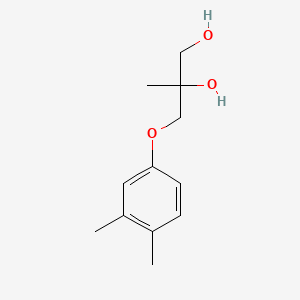
4-Nitrophenyl morpholinophosphonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl morpholinophosphonochloridate is an organic compound with the molecular formula C10H12ClN2O5P. It is a derivative of phosphonochloridate, containing a nitrophenyl group and a morpholine ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl morpholinophosphonochloridate typically involves the reaction of 4-nitrophenol with morpholine and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Nitrophenol} + \text{Morpholine} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to ensure the complete conversion of reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent product quality and high yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Nitrophenyl morpholinophosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently performed.
Major Products
Substitution: The major products are phosphonates or phosphonamides, depending on the nucleophile used.
Reduction: The major product is 4-aminophenyl morpholinophosphonochloridate.
Oxidation: The products depend on the specific oxidizing agent and conditions used.
科学的研究の応用
4-Nitrophenyl morpholinophosphonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and amides.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-Nitrophenyl morpholinophosphonochloridate involves its reactivity with nucleophiles. The chlorine atom in the phosphonochloridate group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction to form an amino group, which can further participate in chemical reactions.
類似化合物との比較
Similar Compounds
4-Nitrophenyl chloroformate: Similar in structure but contains a chloroformate group instead of a phosphonochloridate group.
4-Nitrophenyl phosphate: Contains a phosphate group instead of a phosphonochloridate group.
4-Nitrophenyl morpholinophosphonate: Similar but lacks the chlorine atom in the phosphonochloridate group.
Uniqueness
4-Nitrophenyl morpholinophosphonochloridate is unique due to the presence of both a nitrophenyl group and a morpholinophosphonochloridate group. This combination imparts distinct reactivity and makes it a versatile reagent in organic synthesis and biochemical applications.
特性
CAS番号 |
79838-05-4 |
|---|---|
分子式 |
C10H12ClN2O5P |
分子量 |
306.64 g/mol |
IUPAC名 |
4-[chloro-(4-nitrophenoxy)phosphoryl]morpholine |
InChI |
InChI=1S/C10H12ClN2O5P/c11-19(16,12-5-7-17-8-6-12)18-10-3-1-9(2-4-10)13(14)15/h1-4H,5-8H2 |
InChIキー |
NAYVUMVPONYZEA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



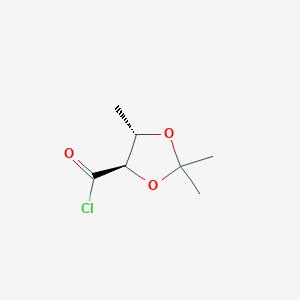
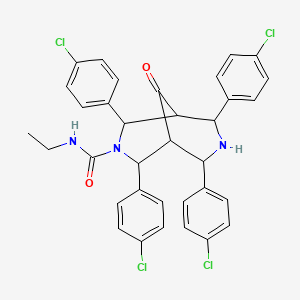
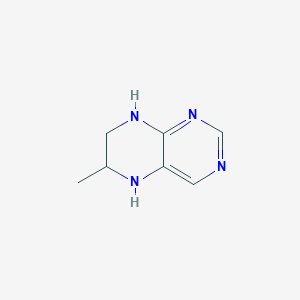


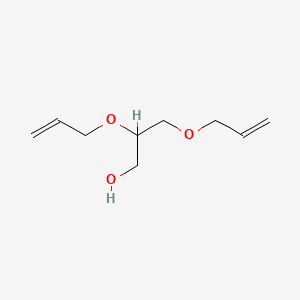
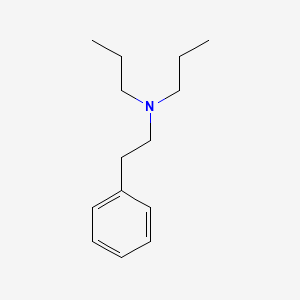
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
